(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Descripción
(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 145525-27-5) is a chiral dihydroisoquinoline derivative with a molecular formula of C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol . It features a formyl group (-CHO) at the 3-position of the tetrahydroisoquinoline scaffold and a tert-butyloxycarbonyl (Boc) protecting group at the 2-position. The (S)-configuration at the 3-position is critical for its stereochemical interactions in asymmetric synthesis and pharmaceutical applications.
This compound is primarily used as a key intermediate in the synthesis of bioactive molecules, including opioid receptor ligands and antimicrobial agents . Its reactive aldehyde group enables further functionalization via nucleophilic additions or condensation reactions. Storage requires an inert atmosphere (e.g., nitrogen) at 2–8°C to prevent degradation .
Propiedades
IUPAC Name |
tert-butyl (3S)-3-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,10,13H,8-9H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBSVZLMTABKNG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628684 | |
| Record name | tert-Butyl (3S)-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145525-27-5 | |
| Record name | tert-Butyl (3S)-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, a compound with the CAS number 145525-27-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C15H19NO3
- Molecular Weight : 261.32 g/mol
- CAS Number : 145525-27-5
- Structure : The compound features a dihydroisoquinoline core, which is known for its diverse pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves several steps including:
- Formation of Dihydroisoquinoline : Utilizing the Pictet-Spengler reaction, where an aldehyde reacts with an amine.
- Formylation : Introducing the formyl group through various methods such as Vilsmeier-Haack or other electrophilic aromatic substitutions.
- Carboxylation : The tert-butyl ester is formed to enhance solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of dihydroisoquinolines exhibit significant antimicrobial properties. For instance, compounds synthesized through multi-component reactions have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
A study highlighted the anticancer potential of related dihydroisoquinoline derivatives against human promyelocytic leukemia (HL-60) cells. The compounds demonstrated cytotoxicity with IC50 values indicating promising efficacy .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit certain enzymes. For example, some derivatives showed inhibitory effects on glucosidases, which are critical in carbohydrate metabolism and can be targeted for diabetes management .
Case Studies
- Antimicrobial Efficacy : A recent study synthesized a series of dihydroisoquinoline derivatives through a three-component reaction. These compounds were tested against five strains of bacteria and fungi, demonstrating good antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL .
- Cytotoxicity Assays : In vitro assays conducted on HL-60 cells revealed that certain derivatives of (S)-tert-butyl 3-formyl-3,4-dihydroisoquinoline exhibited significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Summary of Biological Activities
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural and functional diversity of tert-butyl-substituted dihydroisoquinoline derivatives is vast. Below is a detailed comparison of (S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate with analogous compounds:
Table 1: Structural and Functional Comparison
Key Differences :
Reactivity :
- The formyl group in the target compound enables nucleophilic additions (e.g., formation of imines or hydrazones), distinguishing it from hydroxyl- or methoxy-substituted analogs .
- In contrast, hydroxy-substituted derivatives (e.g., 7-hydroxy) participate in hydrogen bonding or serve as sites for further etherification/sulfonation .
Stereochemistry: The (S)-configuration is critical for enantioselective synthesis, whereas non-chiral analogs (e.g., 6-hydroxymethyl) lack this property .
Biological Activity :
- Oxadiazole-containing derivatives exhibit antimicrobial activity due to their ability to disrupt bacterial membrane integrity, a feature absent in the aldehyde-containing target compound .
- Trifluoromethyl-benzyl derivatives show enhanced lipophilicity and metabolic stability, making them suitable for CNS-targeting drugs .
Synthetic Utility: The target compound’s aldehyde group is pivotal in Schiff base formation, whereas azide derivatives (e.g., tert-butyl 1-azido-3,4-dihydroisoquinoline-2(1H)-carboxylate) are used in click chemistry .
Métodos De Preparación
Chiral Pool Approach
A common strategy employs (R)- or (S)-configured β-arylethylamine precursors to dictate stereochemistry. For example, (R)-4-(2-bromobenzyl)oxazolidin-2-one undergoes cyclization with 1,3,5-trioxane in dichloroethane (DCE) using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a Lewis acid. The reaction proceeds at 70°C for 2 hours, yielding the tetrahydroisoquinoline scaffold with retained stereochemistry.
Boc Protection
Post-cyclization, the secondary amine is protected as a tert-butyl carbamate (Boc) to prevent undesired side reactions. Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) and aqueous sodium carbonate (Na₂CO₃) achieves quantitative conversion. This step is crucial for enhancing solubility and enabling subsequent functionalization.
The introduction of the formyl group at the 3-position is achieved through oxidation of a hydroxymethyl intermediate. Two principal methods are employed:
Swern Oxidation
The Swern oxidation (oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine (Et₃N)) is widely used for converting primary alcohols to aldehydes. However, for sensitive substrates, modified conditions using sulfur trioxide-pyridine complex in DMSO and Et₃N are preferred.
Procedure :
-
Dissolve (S)-tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate in dichloromethane (DCM).
-
Add SO₃-pyridine complex in DMSO dropwise at 0°C.
-
Stir for 1 hour, then quench with saturated sodium bicarbonate (NaHCO₃).
-
Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
Yield : >90% (crude), typically used without further purification due to high efficiency.
DIBAL-H Reduction (Alternative Route)
In cases where ester intermediates are present, diisobutylaluminum hydride (DIBAL-H) selectively reduces esters to aldehydes. For example, methyl ester precursors in toluene at -78°C yield the aldehyde without over-reduction to alcohols.
Stereochemical Validation and Purification
Chiral Chromatography
Chiral stationary phases (e.g., Chiralpak® AD-H) with supercritical fluid chromatography (SFC) resolve enantiomers. Typical conditions:
Optical rotation ([α]D²⁵) values are compared to literature standards to confirm enantiopurity. For example, (S)-configured derivatives exhibit [α]D²⁵ = -2.0 (c = 1.0, CHCl₃).
Crystallization
Recrystallization from hexane/ethyl acetate mixtures removes diastereomeric impurities. The Boc group enhances crystallinity, facilitating high-purity isolation.
Industrial-Scale Synthesis and Process Optimization
Microwave-Assisted Coupling
For Suzuki-Miyaura cross-coupling steps (e.g., introducing boronate esters), microwave irradiation at 130°C for 3 hours improves conversion rates compared to conventional heating. This method reduces reaction times from 24 hours to <4 hours.
Reductive Amination
Sodium triacetoxyborohydride (NaBH(OAc)₃) in DCM enables efficient reductive amination of the aldehyde intermediate with primary amines. Key parameters:
-
Molar Ratio : Aldehyde:amine:reductant = 1:1.2:1.5
-
Reaction Time : 20 hours at room temperature
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield | Purity |
|---|---|---|---|---|
| Cyclization | Pictet-Spengler | TMSOTf, DCE, 70°C, 2h | 78% | 95% ee |
| Boc Protection | Boc₂O/Na₂CO₃ | THF/H₂O, rt, 12h | 99% | >99% |
| Oxidation | SO₃-Pyridine/DMSO | DCM, 0°C, 1h | 90% | 95% |
| Reductive Amination | NaBH(OAc)₃ | DCM, rt, 20h | 88% | 98% ee |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the formyl group in (S)-tert-butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate?
- Methodological Answer : The aldehyde group is typically introduced via DIBAL-H reduction of a methyl ester precursor. For example, in toluene at -78°C, DIBAL-H selectively reduces the ester to an aldehyde without over-reduction . Key steps include strict temperature control (-78°C), quenching with methanol, and purification using saturated Rochelle salt to remove aluminum residues . Yield optimization requires monitoring via TLC (e.g., hexane/acetone gradients) .
Q. How is the stereochemical integrity of the (S)-configuration validated during synthesis?
- Methodological Answer : Chiral HPLC or SFC analysis is critical. For instance, in related tetrahydroisoquinoline derivatives, SFC with Chiralpak® columns and CO₂/co-solvent systems (e.g., ethanol) resolves enantiomers, with optical rotation ([α]D) confirming purity (e.g., [α]D28 = -2.0 for a similar compound) . NMR coupling constants (e.g., diastereotopic protons in the dihydroisoquinoline ring) also provide indirect evidence .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Storage : Seal in dry containers at 2–8°C to prevent hydrolysis of the tert-butyl carbamate .
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact. Respiratory protection is advised if dust forms .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste under local regulations .
Advanced Research Questions
Q. How is this compound utilized in the development of CXCR4 antagonists or bromodomain inhibitors?
- Methodological Answer : The formyl group serves as a key site for reductive amination with aminoheterocycles (e.g., piperidines, tetrahydroquinolines). For CXCR4 antagonists, sodium triacetoxyborohydride facilitates stereoselective coupling in 1,2-DCE, yielding tertiary amines with improved pharmacokinetics . In bromodomain inhibitors, the aldehyde enables conjugation to pyridazinone scaffolds via microwave-assisted Suzuki-Miyaura cross-coupling .
Q. How can contradictory yields in DIBAL-H-mediated reductions be resolved?
- Methodological Answer : Contradictions often arise from moisture sensitivity or incomplete quenching. Solutions include:
- Stoichiometry : Use 4–5 equivalents of DIBAL-H to ensure full conversion .
- Quenching : Sequential addition of MeOH and Rochelle salt minimizes byproducts .
- Purification : Flash chromatography (SiO₂, hexane/EtOAc) removes residual aluminum complexes .
Q. What strategies improve chromatographic purification of polar derivatives?
- Methodological Answer :
- Stationary Phase : Use reverse-phase C18 columns for highly polar intermediates .
- Gradient Optimization : For tert-butyl-protected intermediates, a 0–10% EtOAc/CH₂Cl₂ gradient effectively separates diastereomers .
- Detectors : UV detection at 254 nm tracks aromatic moieties, while ELSD aids for non-UV-active compounds .
Q. How does the compound’s stability vary under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions : The tert-butyl carbamate is labile to TFA/CH₂Cl₂ (e.g., deprotection in peptide synthesis) .
- Basic Conditions : Stable in NaHCO3 (pH ~8) but degrades in strong bases (e.g., NaOH), releasing CO2 .
- Thermal Stability : Decomposes above 100°C; microwave reactions require <90°C to prevent racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
